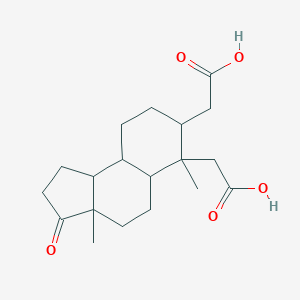

2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid

Description

Properties

IUPAC Name |

2-[6-(carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5/c1-18-8-7-14-12(13(18)5-6-15(18)20)4-3-11(9-16(21)22)19(14,2)10-17(23)24/h11-14H,3-10H2,1-2H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUQHWSIXGFNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC(C3(C)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922078 | |

| Record name | 2,2'-(3a,6-Dimethyl-3-oxododecahydro-1H-cyclopenta[a]naphthalene-6,7-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165-38-4 | |

| Record name | NSC148935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(3a,6-Dimethyl-3-oxododecahydro-1H-cyclopenta[a]naphthalene-6,7-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid typically involves multiple steps:

Formation of the Decahydrocyclopenta[a]naphthalene Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

Functional Group Modifications: Introduction of the carboxymethyl and acetic acid groups can be achieved through various organic reactions such as alkylation and oxidation.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-Scale Synthesis: Utilizing batch reactors for the initial cyclization and subsequent functional group modifications.

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and minimize by-products.

Automated Purification Systems: Employing continuous chromatography systems for efficient purification.

Chemical Reactions Analysis

Types of Reactions

2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and receptor binding.

Materials Science: Its unique structure can be exploited in the design of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which 2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid exerts its effects depends on its application:

Biological Mechanisms: It may interact with specific enzymes or receptors, altering their activity and leading to changes in cellular processes.

Chemical Mechanisms: In chemical reactions, the compound’s functional groups participate in various transformations, leading to the formation of new products.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Other 2,3-Seco-Androstane Derivatives

17β-Hydroxy-1-oxo-2,3-seco-androstan-3-oic acid (2,3-SAOA) :

This metabolite is produced during the anaerobic degradation of testosterone by Steroidobacter denitrificans. Unlike the target compound, 2,3-SAOA retains a hydroxyl group at position 17β and a ketone at position 1, making it distinct in biological pathways .Oxymetholone (17β-Hydroxy-2-(hydroxymethylene)-17-methyl-5α-androstan-3-one) :

A synthetic anabolic steroid with a hydroxymethylene group at position 2 and a methyl group at position 17α. Its molecular formula (C₂₁H₃₂O₃ ) and steroidal backbone are similar, but the absence of dicarboxylic acid groups limits its chemical reactivity compared to the target compound .

Dicarboxylic Acids with Non-Steroidal Backbones

- Itaconic Acid (2-Methylenesuccinic Acid) :

An unsaturated dicarboxylic acid (C₅H₆O₄ ) used in polymer production (e.g., resins, synthetic fibers). Unlike the target compound, itaconic acid’s conjugated double bond enables polymerization, a feature absent in the steroidal dicarboxylic acid . - 5-Norbornene-2,3-Dicarboxylic Anhydride: A cyclic anhydride (C₉H₈O₃) used in epoxy resins. Its reactivity as an anhydride contrasts with the carboxylic acid groups of the target compound, which are better suited for salt formation or esterification .

- 6-Chloroquinoxaline-2,3-Dicarboxylic Acid: An aromatic dicarboxylic acid with applications in dye and pharmaceutical synthesis. Its planar quinoxaline backbone confers distinct electronic properties compared to the steroidal structure .

Androstane Derivatives with Varied Functionalization

- Drostanolone Propionate: A downstream product of the target compound, featuring a propionate ester at position 15. This modification enhances its lipid solubility and pharmacokinetic profile compared to the dicarboxylic acid precursor .

- Epiandrosterone : A 5α-androstane derivative with a 3β-hydroxyl group and 17-keto group. Its lack of carboxylic acids reduces its polarity, making it more suitable for hormonal applications .

Biological Activity

2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid is a steroid derivative that has garnered attention for its potential biological activities. This compound belongs to a class of secosteroids, which are characterized by a cleavage in one of the steroid rings. The unique structure of this compound may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula for this compound is , with a molecular weight of approximately 346.46 g/mol. Its structure includes two carboxylic acid functional groups, which may contribute to its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 346.46 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1165-38-4 |

Antiproliferative Effects

Research has indicated that secosteroids can exhibit antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives of similar steroid compounds showed significant cytotoxicity in hormone-dependent cancer cells such as LNCaP and T47-D, with IC50 values indicating effective inhibition of cell proliferation at low concentrations (10 µM to 3.29 µM) . While specific data on this compound is limited, its structural similarities suggest potential for similar effects.

The mechanism by which this compound exerts its biological effects may involve:

- Hormonal Modulation : Given its steroid structure, it may interact with steroid receptors (e.g., androgen and estrogen receptors), influencing cellular signaling pathways.

- Apoptosis Induction : Like other steroid derivatives, it may promote apoptotic pathways in cancer cells, leading to cell death.

- Enzyme Inhibition : It could potentially inhibit enzymes involved in steroid metabolism or synthesis, thereby altering hormone levels and affecting tumor growth.

Case Studies

- Cytotoxicity in Cancer Models : A study focused on similar compounds showed that certain derivatives induced apoptosis in T47-D cells after treatment for 72 hours. The analysis utilized fluorescence microscopy to assess cell viability and apoptosis markers .

- Binding Affinity Studies : Interaction studies have been conducted to explore how this compound binds to various biomolecules. These studies are crucial for understanding how the compound might influence biological pathways at the molecular level.

Q & A

Q. What are the established synthetic methodologies for 2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid?

The synthesis of steroidal dicarboxylic acids typically involves oxidative cleavage of steroidal precursors or selective functionalization of androstane derivatives. For example, analogous dicarboxylic acids (e.g., pyridine-2,3-dicarboxylic acid) are synthesized via controlled oxidation of parent heterocycles or esterification reactions under acidic conditions . For this compound, a plausible route involves seco-modification of 5-androstan-17-one through oxidative cleavage of the 2,3-bond using reagents like ozone or periodate, followed by carboxylation. Purification may require recrystallization from polar aprotic solvents or chromatographic separation .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- X-ray crystallography : Resolves molecular geometry and confirms steric effects of the seco-androstane backbone. For example, crystal parameters (space group, unit cell dimensions) for structurally related dicarboxylic acids are refined using programs like SHELXL .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., ketone at C17, carboxylic protons) and verify absence of impurities.

- HPLC-MS : Validates purity and detects degradation products under varying pH/temperature conditions .

Advanced Research Questions

Q. How does this compound function in coordination chemistry for metal-organic frameworks (MOFs)?

Polycarboxylate ligands like this compound can act as bridging linkers in MOFs due to their dual -COOH groups. For instance, pyrazine-2,3-dicarboxylic acid forms 1D/2D coordination polymers with transition metals via chelation at the carboxylate oxygen atoms . Researchers should optimize reaction conditions (pH, solvent polarity) to control coordination mode (monodentate vs. bidentate). Stability studies under hydrothermal conditions may reveal framework robustness .

Q. What experimental factors influence the compound’s stability in aqueous and non-aqueous systems?

- pH-dependent degradation : The carboxylic acid groups may undergo hydrolysis or decarboxylation under strongly alkaline conditions. Stability assays (e.g., 1H NMR monitoring over 24–72 hours at pH 3–11) are critical .

- Thermal stability : Thermogravimetric analysis (TGA) can identify decomposition temperatures. Related dicarboxylic acids (e.g., benzene-1,3-dicarboxylic acid) show stability up to 200°C in inert atmospheres .

- Light sensitivity : UV-Vis spectroscopy assesses photodegradation, particularly for steroidal derivatives with conjugated systems .

Q. How can researchers resolve contradictions in reported crystallographic data for steroidal dicarboxylic acids?

Discrepancies in unit cell parameters or space group assignments often arise from polymorphism or solvent inclusion. Strategies include:

Q. What role do steric and electronic effects play in the compound’s reactivity toward nucleophiles or electrophiles?

The seco-androstane backbone imposes steric hindrance, limiting nucleophilic attack at C17-ketone. Electronic effects from the electron-withdrawing carboxylic groups can activate adjacent positions for substitution. For example:

- Esterification : Reactivity with methanol/H depends on steric accessibility of -COOH groups.

- Reduction : Selective reduction of the ketone to alcohol (e.g., NaBH) may require protecting carboxylic acids .

Methodological Guidance for Data Interpretation

- Handling hygroscopicity : Store the compound in desiccators with silica gel to prevent hydration, which alters melting points and NMR spectra .

- Quantifying enantiomeric purity : Use chiral HPLC columns (e.g., Chiralpak IA) with UV detection at 254 nm, referencing retention times of known enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.